molecular formula C9H8N2O B14847860 4-Acetyl-6-methylpyridine-2-carbonitrile

4-Acetyl-6-methylpyridine-2-carbonitrile

Cat. No.: B14847860
M. Wt: 160.17 g/mol
InChI Key: WQAKKUDMPJTWOY-UHFFFAOYSA-N
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Description

4-Acetyl-6-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C9H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methylpyridine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-acetyl-6-methylpyridine with a suitable nitrile source under specific conditions. For example, the reaction can be carried out using sodium cyanide (NaCN) in the presence of a catalyst such as copper(I) iodide (CuI) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Acetyl-6-methylpyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-6-methylpyridine: A closely related compound with similar chemical properties.

    6-Methyl-2-pyridinecarbonitrile: Another pyridine derivative with a nitrile group.

Uniqueness

4-Acetyl-6-methylpyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its acetyl and nitrile groups make it a versatile intermediate for various synthetic transformations and research applications.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-acetyl-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H8N2O/c1-6-3-8(7(2)12)4-9(5-10)11-6/h3-4H,1-2H3

InChI Key

WQAKKUDMPJTWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)C(=O)C

Origin of Product

United States

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